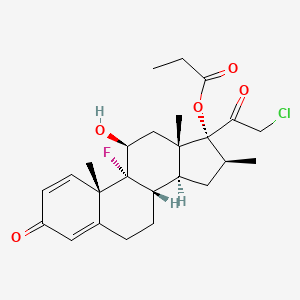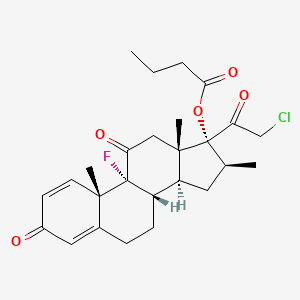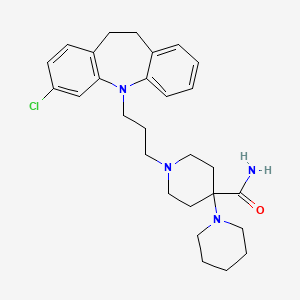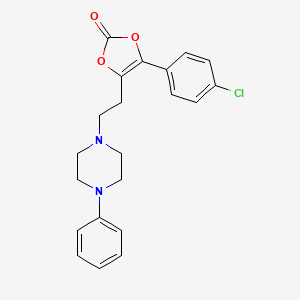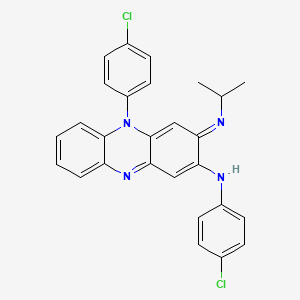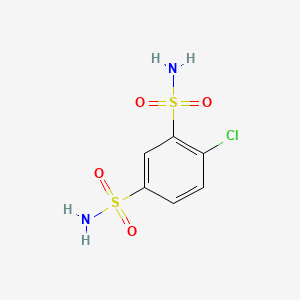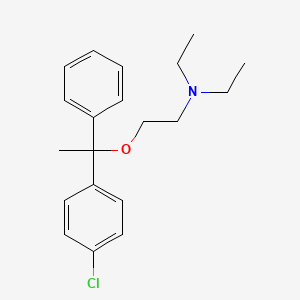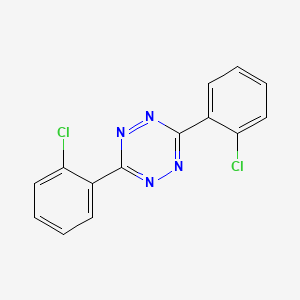![molecular formula C24H21F3N6O B1669271 3-({[4-Methyl-5-(Pyridin-4-Yl)-4h-1,2,4-Triazol-3-Yl]methyl}amino)-N-[2-(Trifluoromethyl)benzyl]benzamide CAS No. 865608-11-3](/img/structure/B1669271.png)
3-({[4-Methyl-5-(Pyridin-4-Yl)-4h-1,2,4-Triazol-3-Yl]methyl}amino)-N-[2-(Trifluoromethyl)benzyl]benzamide
説明
CMPD101 is an inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3 (IC50s = 18 and 5.4 nM, respectively). It is selective for GRK2 and GRK3 over GRK1, GRK5, GRK6, and GRK7 (IC50s = 3,100, 2,300, >30,000, and 25,000 nM, respectively), as well as Rho-associated kinase 2 (ROCK2) and PKCα (IC50s = 1,400 and 8,100 nM, respectively). CMPD101 induces cAMP accumulation in HEK293 cells expressing human β2-adrenergic receptors (EC50 = 10 µM). In isolated human prostate strips, CMPD101 (50 µM) inhibits contractions induced by electrical field stimulation, norepinephrine, phenylephrine, endothelin-1, and U-46619.2
Novel potent inhibitor of the GRK2-dependent bovine tubulin oxidation
CMPD101 is a novel, potent and selective G-protein coupled receptor kinase 2 and 3 (GRK2/GRK3) inhibitor (IC50 values are 35 and 32 nM at GRK2 and GRK3 respectively). CMPD101 exhibits selectivity for GRK2/3 over GRK1/5 and reduces DAMGO-induced desensitization and internalization of μ-opioid receptors. CMPD101 has been shown to potentiate phosphatidylinositol 4,5-bisphosphate (PIP2) depletion and slow agonist-induced desensitization of protease-activated receptor 2 (PAR2).
科学的研究の応用
G-Protein Coupled Receptor Kinase (GRK) Inhibition
Cmpd101 acts as a potent and selective inhibitor of G-protein coupled receptor kinases 2 and 3 (GRK2/GRK3). These kinases play crucial roles in regulating G-protein-coupled receptors (GPCRs), which are involved in cell signaling pathways. By inhibiting GRK2/3, Cmpd101 modulates GPCR desensitization and other functions . This property makes it valuable for studying receptor dynamics and signaling cascades.
Opioid Receptor Modulation
Cmpd101 has been investigated in the context of opioid receptors. Specifically:
- MOPr Desensitization : It inhibits desensitization of the μ-opioid receptor (MOPr), which is essential for pain modulation and analgesia. By preventing rapid receptor desensitization, Cmpd101 may enhance the efficacy of opioid-based therapies .
- MOPr Phosphorylation : Cmpd101 reduces DAMGO-induced MOPr phosphorylation. This effect was observed in HEK 293 cells expressing rat MOPr, suggesting its potential impact on opioid receptor signaling .
- MOPr Internalization : The compound also inhibits DAMGO-induced MOPr internalization. By preventing receptor internalization, Cmpd101 could influence opioid receptor trafficking and downstream effects .
Phosphatidylinositol 4,5-Bisphosphate (PIP2) Depletion
Cmpd101 has been shown to potentiate PIP2 depletion. PIP2 is a critical lipid involved in cell signaling, and its modulation by Cmpd101 may have broader implications for GPCR function and downstream pathways .
Antimicrobial and Antitumor Properties
While research is ongoing, some studies suggest that Cmpd101 exhibits antimicrobial and antitumor activities. Further investigations are needed to fully understand its potential in these areas .
Structure-Activity Relationship (SAR) Studies
Researchers have explored the SAR of Cmpd101, aiming to understand how its chemical structure relates to its biological effects. Such studies contribute to optimizing its pharmacological properties .
Industrial Applications
Although not extensively studied, Cmpd101’s unique properties may find applications in pharmaceuticals, cosmetics, and food industries. Its selectivity for GRK2/3 over GRK5 and other kinases makes it an intriguing candidate for drug development .
作用機序
CMPD101, also known as “3-({[4-Methyl-5-(Pyridin-4-Yl)-4h-1,2,4-Triazol-3-Yl]methyl}amino)-N-[2-(Trifluoromethyl)benzyl]benzamide” or “Compound 101”, is a potent and selective inhibitor of G protein-coupled receptor kinases (GRKs), specifically GRK2 and GRK3 .
Target of Action
CMPD101 primarily targets GRK2 and GRK3, with IC50 values of 18 nM and 5.4 nM respectively . It exhibits less selectivity against GRK1, GRK5, ROCK-2, and PKCα . GRKs play a crucial role in the regulation of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes.
Mode of Action
CMPD101 interacts with its targets, GRK2 and GRK3, inhibiting their activity. This inhibition prevents the phosphorylation and subsequent desensitization of GPCRs . In particular, CMPD101 has been shown to reduce DAMGO-induced desensitization and internalization of μ-opioid receptors .
Biochemical Pathways
The primary biochemical pathway affected by CMPD101 is the GPCR signaling pathway. By inhibiting GRK2 and GRK3, CMPD101 prevents the desensitization of GPCRs, thereby prolonging and enhancing the signaling of these receptors .
Pharmacokinetics
It is known to be a membrane-permeable small molecule , suggesting that it can readily cross cell membranes and reach its intracellular targets.
Result of Action
The inhibition of GRK2 and GRK3 by CMPD101 results in prolonged GPCR signaling. This can lead to enhanced cellular responses to stimuli that activate GPCRs. For example, CMPD101 has been shown to prevent the desensitization and internalization of μ-opioid receptors, potentially enhancing the analgesic effects of opioid drugs .
特性
IUPAC Name |
3-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)methylamino]-N-[[2-(trifluoromethyl)phenyl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N6O/c1-33-21(31-32-22(33)16-9-11-28-12-10-16)15-29-19-7-4-6-17(13-19)23(34)30-14-18-5-2-3-8-20(18)24(25,26)27/h2-13,29H,14-15H2,1H3,(H,30,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOVEDJTASPCIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2=CC=NC=C2)CNC3=CC=CC(=C3)C(=O)NCC4=CC=CC=C4C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[4-Methyl-5-(Pyridin-4-Yl)-4h-1,2,4-Triazol-3-Yl]methyl}amino)-N-[2-(Trifluoromethyl)benzyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



